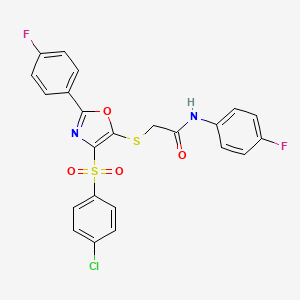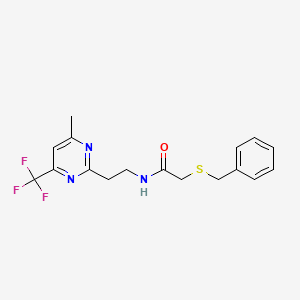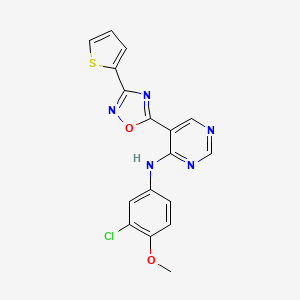![molecular formula C21H19N5OS B2888139 N-(4-ethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 586987-43-1](/img/structure/B2888139.png)
N-(4-ethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-ethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide” is a novel compound that belongs to the pyrazolo[3,4-d]pyrimidine class of compounds . This class of compounds has been synthesized as potential inhibitors of FLT3 and EGFR-TK, which are key targets in cancer treatment .
Synthesis Analysis
The compound was synthesized as part of a series of pyrazolo[3,4-d]pyrimidine-based compounds. These compounds were linked to a piperazine ring, bearing different aromatic moieties, through different linkages . The synthesis was confirmed using spectroscopic methods .Molecular Structure Analysis
The molecular structure of this compound, like other pyrazolo[3,4-d]pyrimidine derivatives, is designed to interact with the binding domains of FLT3 and EGFR-TK . Molecular docking and dynamics studies were performed to predict the binding mode of the newly synthesized compounds in these binding domains .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were confirmed using spectroscopic methods, and the DFT of the reaction mechanism was illustrated .Aplicaciones Científicas De Investigación
Antiasthma Agents
Compounds like 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines have been found active as mediator release inhibitors in the human basophil histamine release assay. These compounds were synthesized through a series of reactions starting from arylamidines and evaluated for their pharmacological and toxicological potential as antiasthma agents (Medwid et al., 1990).
Imaging Agents for PET
Derivatives like DPA-714, a part of the 2-phenylpyrazolo[1,5-a]pyrimidineacetamides series, have been reported as selective ligands for the translocator protein (18 kDa) and labeled with fluorine-18 for in vivo imaging using positron emission tomography. This highlights their application in neurology and oncology research (Dollé et al., 2008).
Phosphodiesterase Inhibitors
A series of 6-phenylpyrazolo[3,4-d]pyrimidones has been described as specific inhibitors of cGMP specific (type V) phosphodiesterase, showcasing their potential in treating hypertension and other cardiovascular diseases (Dumaitre & Dodic, 1996).
Nonsteroidal Antiinflammatory Drugs
The synthesis of pyrazolo[1,5-a]pyrimidines for studying their antiinflammatory properties, where specific modifications to the parent compound resulted in compounds with high activity and better therapeutic indices than conventional drugs, indicating their potential as safer anti-inflammatory medications (Auzzi et al., 1983).
Cognitive Impairment Treatment
The optimization of a novel scaffold led to the identification of a clinical candidate for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease, highlighting the therapeutic potential of pyrazolopyrimidinone derivatives in neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of pyrazolo[3,4-d]pyrimidines , which are known to have a wide range of biological activities and are often used in the development of kinase inhibitors . .
Mode of Action
Given that it is a pyrazolo[3,4-d]pyrimidine derivative, it is likely to interact with its targets by binding to the atp-binding site of kinases, thereby inhibiting their activity . The exact nature of this interaction and the resulting changes would depend on the specific targets of the compound.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. As a potential kinase inhibitor, it could affect a variety of signaling pathways involved in cell growth, proliferation, and survival . .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. As a potential kinase inhibitor, it could potentially induce cell cycle arrest, apoptosis, or other changes in cell behavior . .
Direcciones Futuras
The future directions for this compound could involve further optimization of its structure to enhance its anticancer activity, as well as comprehensive preclinical and clinical testing to evaluate its safety and efficacy in treating various types of cancer. Further studies could also explore its mechanism of action in more detail .
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-2-15-8-10-16(11-9-15)25-19(27)13-28-21-18-12-24-26(20(18)22-14-23-21)17-6-4-3-5-7-17/h3-12,14H,2,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSCBQMLQJGSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2888065.png)
![2-{2-[2-chloro-6-(propan-2-yl)quinolin-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2888066.png)
![4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B2888067.png)
![2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-5-[(4-methoxyphenyl)sulfonyl]pyrimidin-4(3H)-one](/img/no-structure.png)
![1-(4-Methoxybenzyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2888069.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2888071.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide](/img/structure/B2888076.png)
![[2-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2888077.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2888078.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B2888079.png)